N~1~,N~3~-Dipropylpropanediamide
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Overview
Description
N~1~,N~3~-Dipropylpropanediamide is an organic compound characterized by the presence of two propyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dipropylpropanediamide typically involves the reaction of propylamine with a suitable propanediamide precursor under controlled conditions. One common method is the acylation of propylamine using a propanediamide derivative in the presence of a catalyst such as cyanuric chloride . The reaction is carried out in a solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of N1,N~3~-Dipropylpropanediamide may involve continuous flow processes where the reactants are fed into a reactor containing a fixed bed catalyst. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize the yield and purity of the product. The use of Raney-Nickel as a catalyst and hydrogenation under high pressure are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N~1~,N~3~-Dipropylpropanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its antiviral properties, particularly against SARS-CoV-2 variants.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N1,N~3~-Dipropylpropanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Dipropyl-1,3-propanediamine
Comparison: N1,N~3~-Dipropylpropanediamide is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to its methyl and ethyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
10551-78-7 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C9H18N2O2/c1-3-5-10-8(12)7-9(13)11-6-4-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
YTYMZPXISZYWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC(=O)NCCC |
Origin of Product |
United States |
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